2-((4-Oxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
Description
Properties
IUPAC Name |
2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-14(22)10-24-18-19-16-15(12-8-4-5-9-13(12)25-16)17(23)20(18)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCJYJWIBISCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid involves several steps. One common synthetic route includes the condensation of a benzothiolo derivative with a pyrimidine precursor under controlled conditions. The reaction typically requires the use of solvents such as dimethylacetamide and catalysts like t-BuOK. The reaction is carried out at elevated temperatures, around 140°C, for 24 hours . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using reagents like Jones reagent in acetone at low temperatures (0-10°C) to yield specific oxidized products . Reduction reactions may involve the use of hydride donors under mild conditions. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired product. Common reagents include NaOAc in HOAc, and the reactions are typically conducted at temperatures ranging from 114-120°C .
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
Research has shown that derivatives of thiophene compounds exhibit notable antioxidant activities. For instance, compounds related to 2-((4-Oxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid have demonstrated antioxidant potency comparable to ascorbic acid. These compounds can inhibit free radical-induced lipid oxidation and the formation of lipid peroxides .
Antibacterial and Antifungal Activities
Studies have indicated that certain derivatives possess antibacterial properties against various strains of bacteria. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development in antimicrobial therapies . Additionally, research into related thieno[2,3-d]pyrimidine compounds has shown antifungal activity that could be harnessed for therapeutic purposes .
Cancer Research
The compound's structural features suggest potential applications in oncology. Compounds with similar frameworks have been investigated as inhibitors of specific cancer pathways. For example, derivatives have been shown to induce apoptosis in cancer cell lines and cause cell cycle arrest . This highlights the importance of further exploring the compound's efficacy against various cancers.
Organic Synthesis Applications
Synthesis of Heterocycles
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating diverse heterocyclic systems. Thiophene derivatives are particularly useful in synthesizing pharmaceuticals and agrochemicals .
Reactivity and Functionalization
The presence of functional groups such as thio and acetic acid derivatives allows for further modification and functionalization. This property is crucial for developing new compounds with tailored biological activities or improved properties for specific applications .
Material Science Applications
Conductivity-Based Sensors
Compounds related to this compound have been explored for their potential use in materials science. Their electronic properties make them suitable candidates for use in conductivity-based sensors and other electronic applications .
Dyes and Pigments
The vibrant colors associated with thiophene derivatives lend themselves to applications in dyes and pigments. These materials can be utilized in various industries including textiles and coatings due to their stability and colorfastness .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Antioxidant properties; antibacterial and antifungal activities; potential anti-cancer applications |
| Organic Synthesis | Intermediate for synthesizing heterocycles; functionalization potential |
| Material Science | Use in conductivity-based sensors; application in dyes and pigments |
Mechanism of Action
The mechanism of action of 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Physicochemical Properties
Table 2: Physical and Spectral Data
Biological Activity
The compound 2-((4-Oxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 372.46 g/mol . The compound features a thieno[2,3-d]pyrimidine core which is known for various pharmacological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. For instance, compounds similar to this one have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that these compounds can significantly alter the cell cycle and initiate apoptotic processes in breast cancer cells. Specifically, they have been shown to influence pro-apoptotic pathways and cytokine release (e.g., IL-6 and TNF-α), which are crucial in tumor progression and inflammation .
2. Antimicrobial Activity
The antimicrobial efficacy of related thienopyrimidine derivatives has also been reported. Studies demonstrated that certain derivatives exhibited significant activity against specific bacterial strains. However, the overall antimicrobial activity of this class of compounds tends to vary widely depending on structural modifications .
3. Anti-inflammatory Effects
Thienopyrimidine derivatives are noted for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This effect is particularly valuable in conditions characterized by chronic inflammation .
Case Study 1: Anticancer Activity Assessment
A study investigated the effects of a similar thienopyrimidine derivative on breast cancer cell lines. The results indicated that treatment with this compound resulted in:
- Inhibition of cell proliferation by approximately 60% at a concentration of 10 µM.
- Induction of apoptosis as evidenced by increased caspase activity.
This study underscores the potential of thienopyrimidine derivatives as therapeutic agents in cancer treatment .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, several thienopyrimidine derivatives were tested against common bacterial pathogens. The results showed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | P. aeruginosa | 12 |
These findings highlight the selective antibacterial activity of these compounds, suggesting potential applications in treating bacterial infections .
Research Findings Summary
The biological activities associated with This compound suggest a promising avenue for drug development:
- Anticancer : Significant cytotoxic effects against various cancer cell lines.
- Antimicrobial : Effective against select bacterial strains with variable efficacy.
- Anti-inflammatory : Reduction in pro-inflammatory cytokine levels.
Q & A
Q. What are the optimal synthetic routes for 2-((4-Oxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid?
Methodological Answer: The compound is synthesized via multi-step cyclocondensation reactions. A common approach involves:
Formation of azomethine intermediates : Reacting 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes (e.g., phenyl or substituted phenyl aldehydes) in ethanol under reflux .
Heterocyclization : Treating the intermediate with glacial acetic acid and DMSO to form the thieno[2,3-d]pyrimidine core .
Thioacetic acid incorporation : Introducing the thioacetic acid moiety via nucleophilic substitution or coupling reactions.
Key parameters include solvent choice (e.g., DMF or DMSO), temperature control (60–100°C), and purification via recrystallization from acetic acid .
Q. How is the molecular structure of this compound validated?
Methodological Answer: Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon frameworks .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O at ~1700 cm, S–C bonds at ~600–700 cm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended for this compound?
Methodological Answer: Initial screening should focus on:
- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans) .
- Enzyme inhibition : Tyrosinase or kinase inhibition assays using spectrophotometric methods (e.g., dopachrome formation for tyrosinase) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Use AutoDock4 or similar tools to predict binding affinities to target proteins (e.g., tyrosinase or bacterial enzymes). Flexible sidechain docking is critical for accuracy .
- Dynamic simulations : Run MD simulations (e.g., GROMACS) to study ligand-receptor stability over time. Parameters include solvation models (TIP3P water) and force fields (AMBER) .
- Pharmacophore mapping : Identify key interaction motifs (e.g., hydrogen bonds with catalytic residues) using Schrödinger Suite .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Comparative SAR analysis : Tabulate substituent effects (e.g., methoxy vs. trifluoromethyl groups) on activity (Table 1).
- Statistical modeling : Apply multivariate regression to correlate physicochemical properties (logP, polar surface area) with bioactivity .
- Dose-response profiling : Use IC/EC curves to differentiate potency variations in analogs with minor structural changes .
Q. Table 1: Substituent Effects on Antimicrobial Activity
| Substituent Position | Functional Group | MIC (μg/mL) S. aureus | MIC (μg/mL) C. albicans | Source |
|---|---|---|---|---|
| Phenyl (C-3) | –H | 8.2 | 16.5 | |
| Phenyl (C-3) | –OCH | 4.1 | 8.3 | |
| Pyrimidine (C-2) | –CF | 2.7 | 5.9 |
Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized?
Methodological Answer:
- Prodrug design : Esterify the acetic acid moiety (e.g., methyl or ethyl esters) to enhance membrane permeability .
- Metabolic stability : Assess hepatic microsomal degradation using LC-MS/MS. Introduce electron-withdrawing groups (e.g., –F) to reduce CYP450-mediated oxidation .
- Plasma protein binding : Use equilibrium dialysis to measure binding percentages; modify lipophilicity via substituent tuning .
Q. What advanced techniques validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assays (CETSA) : Monitor target protein stability upon compound binding using western blotting .
- Fluorescence polarization : Track ligand-receptor interactions in live cells with fluorescently labeled analogs .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition values?
Methodological Answer:
- Assay standardization : Ensure consistent substrate concentrations (e.g., L-DOPA for tyrosinase) and buffer conditions (pH 6.8) across labs .
- Positive controls : Include known inhibitors (e.g., kojic acid for tyrosinase) to calibrate activity measurements .
- Data normalization : Express inhibition as % activity relative to vehicle controls to minimize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
